molecular formula C7H12N2O2S2 B14267471 4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione CAS No. 189338-81-6

4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione

Cat. No.: B14267471
CAS No.: 189338-81-6
M. Wt: 220.3 g/mol
InChI Key: FZVKQVKTYJXVIJ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione is a sulfur-nitrogen heterocyclic compound. It is known for its unique structural properties and potential applications in various fields, including organic electronics and materials science. The compound’s structure features two sulfur atoms and two nitrogen atoms, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione typically involves the reaction of diaminomaleonitrile with sulfur sources under controlled conditions. One common method includes the use of diaminomaleonitrile and elemental sulfur in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more atoms in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethyl-1,2,4,7-dithiadiazonane-3,8-dione is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct reactivity and properties

Properties

CAS No.

189338-81-6

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

4,7-dimethyl-1,2,4,7-dithiadiazonane-3,8-dione

InChI

InChI=1S/C7H12N2O2S2/c1-8-3-4-9(2)7(11)13-12-5-6(8)10/h3-5H2,1-2H3

InChI Key

FZVKQVKTYJXVIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)SSCC1=O)C

Origin of Product

United States

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